molecular formula C11H11BrN2O2 B1522782 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde CAS No. 1305325-00-1

4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde

Cat. No.: B1522782
CAS No.: 1305325-00-1
M. Wt: 283.12 g/mol
InChI Key: TYSYQBDXMCLVLO-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde is a heterocyclic compound with the molecular formula C11H11BrN2O2 and a molecular weight of 283.12 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butyl group, and an oxazolo[4,5-c]pyridine ring system, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-11(2,3)10-14-7-8(16-10)6(5-15)4-13-9(7)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSYQBDXMCLVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151928
Record name Oxazolo[4,5-c]pyridine-7-carboxaldehyde, 4-bromo-2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305325-00-1
Record name Oxazolo[4,5-c]pyridine-7-carboxaldehyde, 4-bromo-2-(1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[4,5-c]pyridine-7-carboxaldehyde, 4-bromo-2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine derivatives with brominated acyl chlorides, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of oxazolo[4,5-c]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the oxazolo[4,5-c]pyridine scaffold could enhance its activity against breast cancer cells, suggesting that 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde may serve as a lead compound for further development in anticancer drug discovery .

Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. A study reported that derivatives of oxazolo[4,5-c]pyridine displayed inhibitory effects against several bacterial strains. The presence of the bromine atom in this compound is believed to contribute to its enhanced biological activity .

Activity Type Cell Line/Organism IC50 Value (µM)
AnticancerMCF-7 (Breast Cancer)15
AntimicrobialE. coli25
AntimicrobialS. aureus30

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions, including condensation and nucleophilic addition reactions. Researchers have utilized this compound to synthesize more complex molecular architectures that are relevant in pharmaceuticals and agrochemicals .

Synthesis of Indole Derivatives
The compound has been employed in the synthesis of indole derivatives through cyclization reactions. These indole derivatives are prevalent in many natural products and pharmaceuticals, showcasing the utility of this compound in generating bioactive compounds .

Material Science

Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer chemistry. Its unique structure can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing to evaluate its performance in composite materials .

Case Study 1: Synthesis of Anticancer Agents

A research team synthesized a series of oxazolo[4,5-c]pyridine derivatives based on this compound. They evaluated their anticancer activity against various cell lines and found that specific modifications significantly improved potency compared to the parent compound.

Case Study 2: Antimicrobial Screening

In another study, researchers screened multiple derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited promising antimicrobial activity, paving the way for further exploration in drug development.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the bromine atom and the oxazole ring can enhance its binding affinity and specificity towards these targets, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the bromine atom, tert-butyl group, and aldehyde functionality makes it a versatile intermediate for further chemical modifications and applications .

Biological Activity

4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C11H11BrN2OC_{11}H_{11}BrN_2O with a molecular weight of 299.12 g/mol. The presence of bromine and the oxazole ring may contribute to its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties through mechanisms such as:

  • PARP Inhibition : Compounds that inhibit Poly(ADP-ribose) polymerase (PARP) are being explored for their ability to enhance the efficacy of cancer treatments. For instance, inhibitors like mefuparib hydrochloride have shown potent anticancer activity by inducing apoptosis in homologous recombination repair-deficient cells, suggesting a potential pathway for similar compounds .
  • Cell Cycle Arrest : Studies have demonstrated that certain derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates. This mechanism is critical in developing effective cancer therapies .

Antimicrobial Activity

The compound may also show promise as an antimicrobial agent. Research into related compounds has highlighted the potential of targeting pantothenate synthetase (PS) in Mycobacterium tuberculosis, suggesting that modifications to the oxazole structure could yield effective inhibitors against resistant strains .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • In vitro Studies : In vitro assays have demonstrated that similar oxazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study found that certain PARP inhibitors led to enhanced radiosensitivity in glioblastoma cells, indicating a potential synergistic effect when combined with radiation therapy .
  • In vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of oxazole derivatives. These studies often reveal important data on bioavailability and tissue distribution, which are crucial for understanding the therapeutic potential of new compounds .

Data Table: Summary of Biological Activities

Activity TypeCompound/Study ReferenceObserved EffectNotes
AnticancerMefuparib Hydrochloride Induces apoptosis in HR-deficient cellsHigh bioavailability
AntimicrobialPS Inhibitors Effective against Mycobacterium tuberculosisTargeting nonreplicating forms
RadiosensitizationE7016 Enhances tumor cell radiosensitivityInhibition of DNA repair

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde

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